1,3-difluoro-4-iodo-2-nitrobenzene
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Overview
Description
1,3-Difluoro-4-iodo-2-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and nitro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-iodo-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene followed by iodination. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in the iodination step can improve the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include 1,3-difluoro-4-amino-2-nitrobenzene or 1,3-difluoro-4-thio-2-nitrobenzene.
Reduction: The major product is 1,3-difluoro-4-iodo-2-aminobenzene.
Scientific Research Applications
1,3-Difluoro-4-iodo-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1,3-difluoro-4-iodo-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,3-Difluoro-4-iodo-2-nitrobenzene can be compared with other similar compounds such as:
1,3-Difluoro-2-iodo-4-nitrobenzene: Similar in structure but with different substitution patterns.
2,4-Difluoronitrobenzene: Lacks the iodine atom, leading to different reactivity and applications.
1,3-Difluoro-4-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted chemical synthesis and research applications.
Properties
CAS No. |
1806368-03-5 |
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Molecular Formula |
C6H2F2INO2 |
Molecular Weight |
284.99 g/mol |
IUPAC Name |
1,3-difluoro-4-iodo-2-nitrobenzene |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H |
InChI Key |
AIBGPLUIUJFJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)I |
Purity |
95 |
Origin of Product |
United States |
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